REACTION_CXSMILES
|
[OH2:1].[OH2:2].O.O.O.O.[NH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.F[C:14]1[CH:21]=[CH:20][C:17]([C:18]#N)=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23].[OH-].[Na+].Cl>C(O)C.O>[N:7]1([C:14]2[CH:21]=[CH:20][C:17]([C:18]([OH:2])=[O:1])=[CH:16][C:15]=2[C:22]([F:25])([F:24])[F:23])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
37.9 g
|
Type
|
reactant
|
Smiles
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O.O.O.O.O.O.N1CCNCC1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
43.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is refluxed for a further 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. in the circulating air dryer for 24 hours
|
Duration
|
24 h
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |